molecular formula C9H18O2 B1615717 2-Methyl-2-propylpentanoic acid CAS No. 31113-56-1

2-Methyl-2-propylpentanoic acid

Cat. No.: B1615717
CAS No.: 31113-56-1
M. Wt: 158.24 g/mol
InChI Key: KTHXOYWHJBTQNC-UHFFFAOYSA-N
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Description

2-Methyl-2-propylpentanoic acid is an organic compound with the molecular formula C9H18O2. It is a branched-chain fatty acid and is known for its applications in various fields, including chemistry, biology, and medicine. This compound is also referred to as valproic acid, which is widely used as an anticonvulsant and mood-stabilizing drug.

Biochemical Analysis

Biochemical Properties

2-Methyl-2-propylpentanoic acid plays a crucial role in biochemical reactions, particularly in the inhibition of histone deacetylases (HDACs). This inhibition leads to the hyperacetylation of histones, which affects gene expression by altering chromatin structure . The compound interacts with multiple HDACs from class I and class II, but not HDAC6 or HDAC10 . Additionally, this compound is involved in the fatty acid β-oxidation pathway in mitochondria, where it acts as a substrate .

Cellular Effects

This compound has profound effects on various cell types and cellular processes. It promotes tumor cell toxicity and increases susceptibility to radiation . In the brain, it elevates the levels of γ-aminobutyric acid (GABA), leading to reduced central nervous system activity . The compound also influences cell signaling pathways, gene expression, and cellular metabolism by inhibiting HDACs and modulating the acetylation of histones .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through the inhibition of HDACs. This inhibition results in the hyperacetylation of core histones H3 and H4, leading to changes in chromatin structure and gene expression . The compound also interacts with enzymes involved in the fatty acid β-oxidation pathway, affecting mitochondrial function . Additionally, it modulates various signaling pathways, including the ERK pathway and the phosphoinositol pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its degradation products can influence cellular function. Long-term exposure to this compound has been associated with mitochondrial dysfunction and hepatotoxicity . In in vitro and in vivo studies, the compound’s effects on cellular processes and gene expression can vary depending on the duration of exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound effectively controls seizures and stabilizes mood disorders . At high doses, it can cause toxic effects such as hepatotoxicity and teratogenicity . Threshold effects have been observed, where low doses have minimal impact, while higher doses lead to significant biochemical and cellular changes .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the fatty acid β-oxidation pathway in mitochondria . It interacts with enzymes such as acyl-CoA dehydrogenase and enoyl-CoA hydratase, affecting the metabolism of fatty acids . The compound also influences the levels of metabolites and metabolic flux, leading to changes in cellular energy production and lipid metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can cross the blood-brain barrier and accumulate in the brain, where it exerts its therapeutic effects . The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Its distribution within tissues can affect its localization and accumulation, influencing its overall activity and function .

Subcellular Localization

This compound is primarily localized in the mitochondria, where it participates in the fatty acid β-oxidation pathway . It can also be found in the nucleus, where it inhibits HDACs and modulates gene expression . The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-2-propylpentanoic acid can be synthesized through several methods. One common method involves the alkylation of valeric acid with isobutylene in the presence of a strong acid catalyst. Another method includes the oxidation of 2-methyl-2-propylpentanol using an oxidizing agent such as potassium permanganate or chromium trioxide.

Industrial Production Methods

In industrial settings, this compound is typically produced through the oxidation of 2-methyl-2-propylpentanol. The process involves the use of large-scale reactors and controlled reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-propylpentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form alcohols.

    Substitution: The carboxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

    Oxidation: Ketones and aldehydes.

    Reduction: Alcohols.

    Substitution: Amides, esters, and thioesters.

Scientific Research Applications

2-Methyl-2-propylpentanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

    Biology: Studied for its effects on cellular processes and metabolic pathways.

    Medicine: Widely used as an anticonvulsant and mood stabilizer in the treatment of epilepsy and bipolar disorder.

    Industry: Used as a preservative in food and cosmetics, and as an intermediate in the production of pharmaceuticals.

Comparison with Similar Compounds

2-Methyl-2-propylpentanoic acid can be compared with other similar compounds, such as:

    Valeric Acid: A straight-chain fatty acid with similar properties but different applications.

    2-Propylpentanoic Acid: Another branched-chain fatty acid with similar chemical structure but different pharmacological effects.

    Methyl 2-Propylpentanoate: An ester derivative with different physical and chemical properties.

The uniqueness of this compound lies in its wide range of applications and its effectiveness as an anticonvulsant and mood stabilizer.

Properties

IUPAC Name

2-methyl-2-propylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2/c1-4-6-9(3,7-5-2)8(10)11/h4-7H2,1-3H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTHXOYWHJBTQNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(CCC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10185054
Record name 2-Methyl-2-n-propylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10185054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31113-56-1
Record name 2-Methyl-2-n-propylpentanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031113561
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyl-2-n-propylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10185054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The alkylation of the carboxylic acids at position 2 using alkyl halides is very generally possible with the aid of n-butyllithium at elevated temperature (Pfeffer et al., Alpha-anions of carboxylic acids. II. The formation and alkylation of alpha-metalated aliphatic acids. Journal of Organic Chemistry 37, 451-458 (1972). The methylation of the tertiary carbon atom of valproic acid is possible, for example, by deprotonation of the α-hydrogen atom at C-2 using n-butyllithium in hexane at 50° C. and subsequent methylation with methyl iodide at room temperature in a yield of 32%. The other 2-alkylated carboxylic acids can also be prepared in accordance with this method.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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